Sulfomaleic anhydride
Description
Sulfomaleic anhydride (SMA) is a chemically modified derivative of maleic anhydride (MA), where a sulfonic acid group (–SO₃H) is introduced into the maleic anhydride structure. This modification enhances its electrophilicity and reactivity, making it a versatile intermediate in organic synthesis and polymer chemistry . SMA is synthesized by reacting maleic anhydride with sulfur trioxide (SO₃) under controlled conditions (80–125°C), followed by purification to remove excess SO₃ . Its unique structure combines the electron-deficient double bond of maleic anhydride with the polar sulfonic group, enabling applications in ene reactions, cycloadditions, and functionalization of polyolefins .
Its esters, such as methyl or ethyl sulfomaleate, demonstrate enhanced oleophilicity, facilitating reactions with hydrocarbon polymers .
Properties
CAS No. |
40336-85-4 |
|---|---|
Molecular Formula |
C4H2O6S |
Molecular Weight |
178.12 g/mol |
IUPAC Name |
2,5-dioxofuran-3-sulfonic acid |
InChI |
InChI=1S/C4H2O6S/c5-3-1-2(4(6)10-3)11(7,8)9/h1H,(H,7,8,9) |
InChI Key |
VTNBTUFKJGHHSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)OC1=O)S(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Maleic Anhydride (MA)
- Structure and Reactivity: MA lacks the sulfonic group of SMA, making it less electrophilic. MA’s reactivity is primarily driven by its electron-deficient double bond, enabling Diels-Alder reactions and copolymerization with vinyl monomers .
- Industrial Applications: MA is widely used in producing polypropylene-grafted polymers, unsaturated polyesters, and pharmaceuticals. Mitsubishi Chemical’s MA production technology emphasizes high-purity MA for 1,4-butanediol and γ-butyrolactone synthesis .
- Key Differences: Property SMA MA Reactivity in Ene Reactions Higher due to sulfonic group Moderate Solubility Polar solvents Broad (polar/nonpolar) Thermal Stability Decomposes upon heating Stable up to 200°C Applications Polyolefin functionalization Grafting, resins, plastics
Phthalic Anhydride
- Structure and Reactivity : Phthalic anhydride features two adjacent carbonyl groups on a benzene ring, offering rigidity and thermal stability. Unlike SMA, it is aromatic and less reactive toward ene reactions but excels in polyester and epoxy resin synthesis .
- Industrial Applications : Used in plasticizers (e.g., PVC), dyes, and high-temperature polymers. Its derivatives, like 3-fluorophthalic anhydride, enhance thermal stability in coatings .
- Key Differences: Property SMA Phthalic Anhydride Aromaticity Non-aromatic Aromatic Reactivity with Nucleophiles High (sulfonic group) Moderate (esterification) Thermal Decomposition Lower stability Stable up to 300°C
Acetic Anhydride
- Structure and Reactivity : A simple acylating agent with two acetyl groups. Unlike SMA, it lacks conjugated double bonds, limiting its use in cycloadditions but excelling in acetylation reactions (e.g., cellulose acetate) .
- Key Differences: Property SMA Acetic Anhydride Electrophilicity High (ene/dienophile) Moderate (acylations) Polymer Applications Functionalization Plastic production
3-Fluorophthalic Anhydride
- Structure and Reactivity : Fluorination at the 3-position enhances electron-withdrawing effects, improving thermal and chemical resistance in polymers. Unlike SMA, it is used in high-frequency circuit boards and aerospace materials .
- Key Differences: Property SMA 3-Fluorophthalic Anhydride Fluorine Substitution None Fluorine at 3-position Applications Soldering fluxes, polymers Electronics, coatings
Research Findings and Data Tables
Monomer Reactivity Ratios (r₁ and r₂)
From copolymerization studies of SMA analogs (e.g., PEMA with MA, EA, BA, ST):
| Monomer Pair | r₁ | r₂ | r₁r₂ | Implication |
|---|---|---|---|---|
| PEMA-MA | 0.15 | 0.15 | 0.15 | Random monomer distribution |
| PEMA-EA | 2.5 | 1.0 | 2.5 | Low alternation, homo-polymerization |
| PEMA-BA | 1.5 | 1.0 | 1.5 | Similar to PEMA-EA |
| PEMA-ST | 1.32 | 1.0 | 1.32 | Minor alternation tendency |
Data derived from Fineman-Ross and Kelen-Tudos methods
Q and e Values
- SMA analogs (e.g., PEMA) exhibit Q = 1.4 and e = 0.51, comparable to methyl methacrylate (Q = 0.74, e = 0.40), indicating moderate resonance stabilization and polarity .
Antimicrobial Activity
- SMA-derived copolymers (e.g., PEMA-ST) show inhibition zones of 12–18 mm against Staphylococcus aureus and Escherichia coli at 500 µg/mL, comparable to tetracycline (20–25 mm) .
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